4-Pentenoic acid, 2,3,3-trimethyl-
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Overview
Description
4-Pentenoic acid, 2,3,3-trimethyl- is an organic compound with the molecular formula C8H14O2 It is a derivative of pentenoic acid, characterized by the presence of a double bond and three methyl groups attached to the carbon chain
Preparation Methods
The synthesis of 4-pentenoic acid, 2,3,3-trimethyl- can be achieved through several routes. One common method involves the use of propylene alcohol and orthoacetate as starting materials. The process includes ester exchange and rearrangement reactions catalyzed by specific catalysts to form 4-pentenoic ester. This ester is then hydrolyzed, acidified, and purified to obtain the final product . Industrial production methods often focus on optimizing yield and purity, utilizing catalysts like noble metals (e.g., platinum, palladium) to facilitate the reactions .
Chemical Reactions Analysis
4-Pentenoic acid, 2,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The presence of the double bond allows for electrophilic addition reactions, where reagents like halogens or hydrogen halides can add across the double bond. Common reagents used in these reactions include hydrogen, halogens, and oxidizing agents.
Scientific Research Applications
4-Pentenoic acid, 2,3,3-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-pentenoic acid, 2,3,3-trimethyl- involves its interaction with molecular targets through its functional groups. The double bond and carboxylic acid group enable it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Pentenoic acid, 2,3,3-trimethyl- can be compared with other pentenoic acids and their derivatives:
2-Pentenoic acid: Differing in the position of the double bond, it exhibits distinct reactivity and applications.
3-Pentenoic acid: Similar to 2-pentenoic acid but with the double bond in a different position, affecting its chemical behavior.
4-Pentenoic acid: The parent compound without the additional methyl groups, offering a simpler structure for comparison
Properties
CAS No. |
61740-75-8 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2,3,3-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-5-8(3,4)6(2)7(9)10/h5-6H,1H2,2-4H3,(H,9,10) |
InChI Key |
QRSJWGNRSRRNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C=C |
Origin of Product |
United States |
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